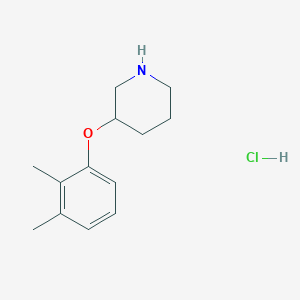

3-(2,3-Dimethylphenoxy)piperidine hydrochloride

CAS No.: 1220018-19-8

Cat. No.: VC2924266

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220018-19-8 |

|---|---|

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.76 g/mol |

| IUPAC Name | 3-(2,3-dimethylphenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO.ClH/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12;/h3,5,7,12,14H,4,6,8-9H2,1-2H3;1H |

| Standard InChI Key | YBCDFYRWOALCGT-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)OC2CCCNC2)C.Cl |

| Canonical SMILES | CC1=C(C(=CC=C1)OC2CCCNC2)C.Cl |

Introduction

Chemical Identity and Structure

3-(2,3-Dimethylphenoxy)piperidine hydrochloride is a piperidine derivative characterized by a piperidine ring connected to a 2,3-dimethylphenoxy group. The compound is identified by the CAS registry number 1220018-19-8 and possesses a defined molecular structure that contributes to its chemical behavior and potential applications.

Molecular Characteristics

The compound features a six-membered piperidine heterocyclic ring with a nitrogen atom connected to a 2,3-dimethylphenoxy group at the 3-position. The presence of two methyl groups at positions 2 and 3 on the phenyl ring creates a unique substitution pattern that influences its chemical and biological properties.

Structural Properties

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀ClNO |

| Molecular Weight | 241.76 g/mol |

| IUPAC Name | 3-(2,3-dimethylphenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO.ClH/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12;/h3,5,7,12,14H,4,6,8-9H2,1-2H3;1H |

| Standard InChIKey | YBCDFYRWOALCGT-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)OC2CCCNC2)C.Cl |

The molecular formula C₁₃H₂₀ClNO indicates the presence of 13 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom in its structure.

Physical Properties

The physical properties of 3-(2,3-Dimethylphenoxy)piperidine hydrochloride provide important information about its behavior under different conditions, which is essential for its handling, storage, and potential applications.

Physical State and Appearance

This compound typically exists as a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base form.

Solubility and Related Properties

3-(2,3-Dimethylphenoxy)piperidine hydrochloride demonstrates good solubility in polar solvents such as water, methanol, and ethanol, which is typical for hydrochloride salts of organic amines. This solubility profile makes it suitable for various applications in solution chemistry and biological testing.

Synthesis Methods

The synthesis of 3-(2,3-Dimethylphenoxy)piperidine hydrochloride involves specific chemical reactions and conditions to ensure high yield and purity of the final product.

General Synthetic Approach

The synthesis typically involves the reaction of 2,3-dimethylphenol with piperidine under specific conditions. The reaction is generally conducted in the presence of suitable solvents such as ethanol or methanol, with optimized conditions to maximize yield and minimize by-products.

Detailed Synthetic Procedure

The synthesis procedure generally follows these steps:

-

Reaction of 2,3-dimethylphenol with a suitable leaving group to form an activated intermediate

-

Nucleophilic substitution with piperidine to form the ether linkage

-

Formation of the hydrochloride salt by treating the free base with hydrochloric acid

-

Purification steps to obtain the final product with high purity

Applications in Research

3-(2,3-Dimethylphenoxy)piperidine hydrochloride has several potential applications in scientific research, particularly in medicinal chemistry and drug development.

Medicinal Chemistry Applications

This compound is of interest in medicinal chemistry due to its structural similarity to known bioactive compounds. The piperidine ring is a common motif in many pharmaceuticals, including those that interact with serotonin receptors, specifically the 5-HT receptor subtypes. This structural feature suggests potential applications in the development of therapeutics for various neurological conditions.

Organic Synthesis Applications

In organic synthesis, 3-(2,3-Dimethylphenoxy)piperidine hydrochloride serves as an important building block for the creation of more complex molecular structures. Its reactivity allows for further functionalization, making it valuable in the synthesis of diverse chemical entities.

Comparative Analysis with Related Compounds

Comparing 3-(2,3-Dimethylphenoxy)piperidine hydrochloride with structurally similar compounds provides insights into structure-activity relationships and potential applications.

Comparison with Other Piperidine Derivatives

| Compound | CAS Number | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 3-(2,3-Dimethylphenoxy)piperidine hydrochloride | 1220018-19-8 | 241.76 g/mol | 2,3-dimethyl substitution on phenoxy group |

| 4-(2,3-Dimethylphenoxy)piperidine hydrochloride | 1171504-55-4 | 241.76 g/mol | Piperidine substitution at position 4 instead of 3 |

| 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride | 1219960-89-0 | 269.81 g/mol | Contains an ethyl linker and 2,5-dimethyl substitution |

| 4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride | 1185297-07-7 | 310.6 g/mol | Contains dichloro substitution and different methyl positions |

The position of the substituents on both the piperidine ring and the phenoxy group significantly influences the chemical properties and potential biological activities of these compounds.

Pharmacological Properties

The pharmacological properties of 3-(2,3-Dimethylphenoxy)piperidine hydrochloride and related compounds provide insights into their potential therapeutic applications.

Current Research and Future Directions

Research involving 3-(2,3-Dimethylphenoxy)piperidine hydrochloride and related compounds continues to evolve, with several promising directions for future investigation.

Ongoing Research

Current research on piperidine derivatives like 3-(2,3-Dimethylphenoxy)piperidine hydrochloride focuses on:

-

Synthesis of novel analogues with enhanced properties

-

Structure-activity relationship studies to understand the influence of specific structural features on biological activity

-

Evaluation of potential therapeutic applications in various disease models

Future Research Directions

Future research may explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume